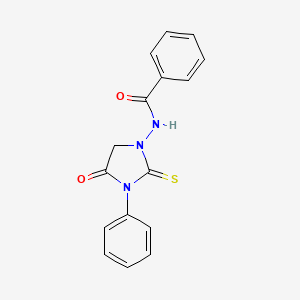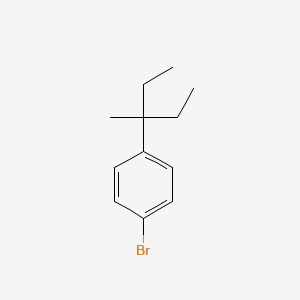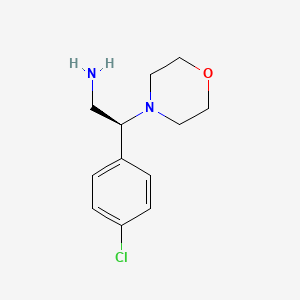
6-Iodo-2-phenylquinazolin-4(3h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Iodo-2-phenyl-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are used as building blocks in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-2-phenyl-1H-quinazolin-4-one typically involves the reaction of 6-iodo-2-phenyl-4H-benzoxazin-4-one with nitrogen nucleophiles. Common reagents used in this synthesis include formamide, ammonium acetate, hydrazine hydrate, hydroxylamine hydrochloride, substituted aromatic amines, benzyl amine, and thiocarbonohydrazide . The reaction conditions often involve refluxing the reactants in an appropriate solvent to facilitate the nucleophilic displacement mechanism.
Industrial Production Methods
While specific industrial production methods for 6-iodo-2-phenyl-1H-quinazolin-4-one are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-Iodo-2-phenyl-1H-quinazolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinazolinone ring can undergo oxidation or reduction, leading to different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted quinazolinones can be formed.
Oxidation Products: Oxidation can lead to quinazolinone N-oxides.
Reduction Products: Reduction can yield dihydroquinazolinones or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
6-Iodo-2-phenyl-1H-quinazolin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for synthesizing potential anticancer, antibacterial, and antifungal agents.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Chemical Biology: It serves as a tool compound for studying various biochemical pathways and molecular interactions.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-iodo-2-phenyl-1H-quinazolin-4-one involves its interaction with specific molecular targets. For instance, in anticancer research, it may act as a DNA intercalator, disrupting the replication process of cancer cells . The iodine atom and phenyl group contribute to its binding affinity and specificity towards target molecules. The compound can also inhibit certain enzymes or receptors, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Iodoquinazolin-4-one: Lacks the phenyl group at the 2nd position.
2-Phenylquinazolin-4-one: Lacks the iodine atom at the 6th position.
6-Bromo-2-phenyl-1H-quinazolin-4-one: Similar structure but with a bromine atom instead of iodine.
Uniqueness
6-Iodo-2-phenyl-1H-quinazolin-4-one is unique due to the combined presence of the iodine atom and phenyl group, which enhances its chemical reactivity and potential biological activities. The iodine atom increases the compound’s electrophilicity, making it more reactive in substitution reactions, while the phenyl group contributes to its hydrophobic interactions with biological targets.
Eigenschaften
Molekularformel |
C14H9IN2O |
|---|---|
Molekulargewicht |
348.14 g/mol |
IUPAC-Name |
6-iodo-2-phenyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H9IN2O/c15-10-6-7-12-11(8-10)14(18)17-13(16-12)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) |
InChI-Schlüssel |
BNZYLHTXHPIUTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)I)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dichloro-5-methoxybenzo[d]thiazole](/img/structure/B12949895.png)
![2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-N,N-diethylaniline](/img/structure/B12949903.png)

![6-(4-Bromophenyl)-2-oxa-5,7-diazaspiro[3.4]oct-5-en-8-one](/img/structure/B12949918.png)









![3-Bromo-6-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12949976.png)
